molecular formula C9H14BNO2 B150912 (2-((Dimethylamino)methyl)phenyl)boronic acid CAS No. 85107-53-5

(2-((Dimethylamino)methyl)phenyl)boronic acid

Cat. No. B150912
CAS RN: 85107-53-5
M. Wt: 179.03 g/mol
InChI Key: VUDCTLOJEPCNRS-UHFFFAOYSA-N
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Description

(2-((Dimethylamino)methyl)phenyl)boronic acid is a boronic acid derivative that is of interest due to its potential applications in organic synthesis and medicinal chemistry. Boronic acids are known to act as synthetic intermediates and building blocks in various chemical reactions, including sensing, protein manipulation, therapeutics, biological labeling, and separation .

Synthesis Analysis

The synthesis of related boronic acid compounds often involves the reaction of organolithium intermediates with trialkyl borates. For instance, the reaction of 2-[1-(dimethylamino)-1-methylethyl]phenyllithium with a trialkyl borate leads to the formation of a heterocyclic compound and the corresponding boronic acid . Additionally, the reduction of dichloro(2-((dimethylamino)methyl)phenyl-C,N)boron with sodium results in the formation of a dibenzo[b,f]-1,5-diborocane derivative, although the desired internal donor stabilization of a boron-boron double bond was not achieved .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can be complex, with the possibility of forming heterocyclic compounds. For example, the structure of a tetrahydro-3,1-benzazaborin derivative was determined by X-ray analysis and NMR spectroscopy, indicating the formation of a cyclic structure involving boron and carbon atoms . The molecular structure of these compounds is crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

Boronic acids participate in various chemical reactions. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to be an effective catalyst for dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a key role in the reaction mechanism . Moreover, (dimethylamino)bis(trifluoromethyl)borane can undergo [2 + 2] cycloaddition reactions with different reagents, leading to the formation of various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives are influenced by their molecular structure. The presence of different substituents, such as aminophosphonic acid groups, can lead to new opportunities for application due to the multifunctional nature of these compounds . The reactivity of these compounds can be tailored by modifying the substituents, which affects their potential use in different fields, including medicine and agriculture.

Scientific Research Applications

1. Organometallic Synthesis

  • Formation of 1,5-Bis(dimethylamino)dibenzo[b,f]-1,5-diborocane : The reduction of dichloro(2-((dimethylamino)methyl)phenyl-C,N)boron with sodium results in the formation of 1,5-bis(dimethylamino)dibenzo[b,f]-1,5-diborocane, although an internal donor stabilization of a presumptive (BB) double bond between two boron atoms with organyl substituents was not achieved (Meller et al., 1998).

2. Synthesis of Novel Compounds

  • Novel Electrochemically Active Boronic Acid-Based Glucose Sensors : Research focused on synthesizing new boronic acid-based carbohydrate sensors, particularly for glucose, incorporating a ferrocene moiety for potential application in physiological pH environments (Norrild & Søtofte, 2002).
  • Synthesis of Aryl-1-aminopropane Derivatives : Investigations into the synthesis of 3-aryl-1-aminopropane derivatives revealed the formation of acyclic γ-dimethylamino tertiary boronic esters, highlighting the versatile applications in drug molecule development (Casoni, Myers & Aggarwal, 2016).

3. Development of Sensors

  • Fluorescent Boronic Acid-Based Sensors for Sugars and Nucleosides : The development of a fluorescent boronic acid sensor (DNSBA) demonstrated efficacy in detecting sugars and nucleosides, showing potential for clinical applications (Elfeky, 2011).
  • Bacterial Recognition Through Boronic Acid-Based Sensors : Utilizing boronic acid-based sensors, specifically DNSBA, for rapid recognition of bacteria like Escherichia coli was explored, revealing a promising non-enzymatic method for bacterial detection (Amin & Elfeky, 2013).

4. Application in Supercritical Fluid Chromatography

  • Boronic Ester Derivatives for Recognition of Ecdysteroids : The use of boronic ester derivatives in supercritical fluid chromatography showcased the ability to rapidly recognize ecdysteroids, a class of hormones, under mild conditions (Shim, Wilson & Morgan, 1993).

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

[2-[(dimethylamino)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO2/c1-11(2)7-8-5-3-4-6-9(8)10(12)13/h3-6,12-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDCTLOJEPCNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370236
Record name {2-[(Dimethylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((Dimethylamino)methyl)phenyl)boronic acid

CAS RN

85107-53-5
Record name {2-[(Dimethylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Dimethylaminomethyl)phenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
D Li, Z Zhang, Y Li, X Wang, H Zhong… - Journal of Medicinal …, 2023 - ACS Publications
A novel series of benzamide derivatives were successively designed and synthesized prepared from the pyridazinone scaffold. Among them, (S)-17b, demonstrated potent inhibitory …
Number of citations: 3 pubs.acs.org
SA Valenzuela, JR Howard, HM Park… - The Journal of …, 2022 - ACS Publications
Phenyl boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water. Incorporated in carbohydrates are 1,2-…
Number of citations: 5 pubs.acs.org
OR Cromwell - 2015 - escholarship.org
Drawing on inspiration from nature, transient, dynamic interactions can encode function into synthetic materials. Reversible interactions, such as dynamic covalent chemistry and …
Number of citations: 2 escholarship.org
MAH Al-Ni'mat - 2020 - minerva.usc.es
This thesis outlines the preparation of polymeric micelles between boronic acid-functionalized PEG-dendritic block copolymers and diol-containing drugs, as a promising strategy in …
Number of citations: 4 minerva.usc.es
D Shen, H Yu, L Wang, A Khan, F Haq, X Chen… - Journal of Controlled …, 2020 - Elsevier
Diabetes, as a global threat nowadays, causes the wide usage of exogenous insulin. Subcutaneous injection is the traditional insulin administration in the diabetes treatments and is …
Number of citations: 74 www.sciencedirect.com
L Rotundo, S Ahmad, C Cappuccino… - Inorganic …, 2023 - ACS Publications
A dicationic Re bipyridine-type complex, fac-Re(6,6′-(2-((trimethylammonio)-methyl)phenyl)-2,2′-bipyridine )(CO) 3 Cl hexafluorophosphate (1 2+ ), has been synthesized, and its …
Number of citations: 2 pubs.acs.org

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